

# commercial suppliers of (R)-4-(Boc-amino)-6-methylheptanoic acid

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## Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303

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An In-depth Technical Guide to Commercial Suppliers and Quality Control of **(R)-4-(Boc-amino)-6-methylheptanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **(R)-4-(Boc-amino)-6-methylheptanoic acid** (CAS No: 146453-32-9), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document offers a comparative summary of commercial suppliers, detailed experimental protocols for quality control, and a logical workflow for supplier selection to aid researchers in sourcing high-quality reagents for their work.

## Commercial Supplier Overview

**(R)-4-(Boc-amino)-6-methylheptanoic acid**, also known as Boc- $\gamma$ -L-leucine, is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several vendors to facilitate a comparative analysis for procurement.

| Supplier                                   | Purity Specification | Available Quantities     | Storage Conditions  | Analytical Method(s) Cited    |
|--|----------------------|--------------------------|---------------------|-------------------------------|
| P212121                                    | > 98.0%              | 100 mg, 250 mg, 1 g, 5 g | -15°C               | Not specified on product page |
| Chem-Impex International, Inc.             | ≥ 98%                | 100 mg, 250 mg, 1 g, 5 g | 0-8°C               | NMR                           |
| Watanabe Chemical Industries, Ltd.         | Inquire for details  | Inquire for details      | Inquire for details | Inquire for details           |
| Chemsky (Shanghai) International Co., Ltd. | Inquire for details  | Inquire for details      | Inquire for details | Inquire for details           |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

## Experimental Protocols: Quality Control of (R)-4-(Boc-amino)-6-methylheptanoic Acid

Ensuring the purity and structural integrity of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is critical for its successful application in research and development. The following are detailed methodologies for key analytical techniques used for quality control of Boc-protected amino acids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and assess the purity of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
  - Expected Chemical Shifts ( $\delta$ ):
    - ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
    - A multiplet corresponding to the proton on the  $\alpha$ -carbon to the nitrogen.
    - Multiplets corresponding to the protons of the heptanoic acid backbone.
    - A broad singlet corresponding to the carboxylic acid proton.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire a proton-decoupled carbon NMR spectrum.
  - Expected Chemical Shifts ( $\delta$ ):
    - Signals corresponding to the quaternary and methyl carbons of the Boc group.
    - A signal for the carbonyl carbon of the carbamate.
    - Signals for the carbons of the heptanoic acid chain, including the carboxylic acid carbonyl.
- Data Analysis:
  - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  - Reference the spectra to the residual solvent peak.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to confirm the proton ratios.

- Assign all peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the molecule to verify the structure. The absence of significant impurity peaks will confirm the compound's purity.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **(R)-4-(Boc-amino)-6-methylheptanoic acid** by separating it from any potential impurities.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
- HPLC System and Conditions:
  - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ) is typically suitable.
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
  - Gradient Program: A typical gradient might be:
    - 0-20 min: 5% to 95% B
    - 20-25 min: 95% B
    - 25-30 min: 95% to 5% B
    - 30-35 min: 5% B
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at 210-220 nm.
  - Injection Volume: 10  $\mu\text{L}$ .

- Data Analysis:
  - Integrate the peak areas of the chromatogram.
  - Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

## Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for the ionization technique to be used (e.g., methanol for electrospray ionization - ESI).
- Mass Spectrometry Analysis:
  - Infuse the sample into the mass spectrometer.
  - Acquire the mass spectrum in either positive or negative ion mode.
  - Expected m/z values:
    - Positive ion mode ( $[M+H]^+$ ):  $C_{13}H_{25}NO_4 + H^+ = 260.18$
    - Positive ion mode ( $[M+Na]^+$ ):  $C_{13}H_{25}NO_4 + Na^+ = 282.16$
    - Negative ion mode ( $[M-H]^-$ ):  $C_{13}H_{25}NO_4 - H^+ = 258.17$
- Data Analysis:
  - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

## Workflow for Commercial Supplier Selection

The selection of a suitable chemical supplier is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.



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